5-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
Descripción
The compound 5-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic molecule featuring a benzo[d]oxazol-2(3H)-one core substituted with a sulfonyl-piperidine moiety and a 1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl group. This structure combines multiple pharmacophoric elements:
Propiedades
IUPAC Name |
5-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-13-10-15(11-19(24)21(13)2)28-14-6-8-23(9-7-14)30(26,27)16-4-5-18-17(12-16)22(3)20(25)29-18/h4-5,10-12,14H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJOFOXZILTJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 5-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Dihydropyridine moiety : Contributes to its potential as a calcium channel blocker and other pharmacological activities.
- Piperidine ring : Known for its diverse biological activities, including anticholinergic effects.
- Benzo[d]oxazole core : Implicated in various biological interactions and has shown promise in anticancer research.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The sulfonamide group is particularly noted for its ability to inhibit carbonic anhydrase, which is often overexpressed in tumors.
Case Study : A study demonstrated that derivatives of sulfonamides showed IC50 values in the low micromolar range against various cancer cell lines, suggesting that the compound could potentially serve as a lead for anticancer drug development .
Antimicrobial Properties
Compounds with piperidine and oxazole structures have been reported to exhibit antimicrobial activity. The mechanism is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Research Findings : A series of piperidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the sulfonamide group showed enhanced antibacterial activity compared to controls .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating Alzheimer's disease and managing urinary infections, respectively.
Table 1: Enzyme Inhibition Activity
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 5-((4-(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one | AChE | 2.14 |
| Reference Compound (Thiourea) | AChE | 21.25 |
| Other Piperidine Derivative | Urease | 0.63 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : By binding to the active sites of target enzymes like AChE and urease.
- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways involved in proliferation and apoptosis.
- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, which may contribute to their protective effects against cellular damage.
Comparación Con Compuestos Similares
Research Findings and Implications
Structure-Activity Relationships (SAR): The dihydropyridinone group’s rigidity may reduce off-target effects compared to flexible 1,3,4-oxadiazoles .
Synthetic Challenges: Competitive side reactions during etherification (e.g., dihydropyridinone ring opening) necessitate precise stoichiometry, contrasting with more robust oxadiazole formations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
